molecular formula C16H21BrN2O B611585 UNC 926 hydrochloride CAS No. 1184136-10-4

UNC 926 hydrochloride

Cat. No. B611585
CAS RN: 1184136-10-4
M. Wt: 337.261
InChI Key: OWGLFIKZKQOYHZ-UHFFFAOYSA-N
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Description

UNC 926 hydrochloride is a methyl-lysine (Kme) reader domain inhibitor . It binds to the MBT domain of the L3MBTL1 protein with a Kd value of 3.9 μM . It selectively inhibits the L3MBTL1 3XMBT -H4K20me1 interaction in a peptide pull-down assay .


Molecular Structure Analysis

The molecular weight of UNC 926 hydrochloride is 337.25 . Its molecular formula is C16H21BrN2O . The chemical name for UNC 926 hydrochloride is (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride .


Physical And Chemical Properties Analysis

UNC 926 hydrochloride has a molecular weight of 337.25 . Its molecular formula is C16H21BrN2O . The compound is a white solid .

Scientific Research Applications

Epigenetic Research

UNC-926 is known as an Epigenetic Reader Domain inhibitor . It plays a significant role in epigenetic research, particularly in the study of gene expression and regulation. It helps scientists understand how genes are turned on and off, which is crucial for understanding many biological processes and diseases.

L3MBTL1 Inhibition

UNC-926 is a L3MBTL1 domain inhibitor with a Kd value of 3.9 μM for binding with the MBT domain of the L3MBTL1 protein . L3MBTL1 is a protein that plays a role in chromatin structure and function. By inhibiting this protein, UNC-926 can help researchers study the effects of altering chromatin structure.

L3MBTL3 Inhibition

UNC-926 also exhibits a low micromolar affinity for the close homolog, L3MBTL3 (IC50 of 3.2 μM), with a decrease in affinity for the other MBT domains . This makes it a useful tool for studying the function of L3MBTL3 and its role in various biological processes.

Methyl-Lysine (Kme) Reader Domain Inhibition

UNC-926 is a methyl-lysine (Kme) reader domain inhibitor . Methyl-lysine reader domains are protein domains that recognize methylated lysine residues on histones, a key mechanism in the regulation of gene expression. Inhibiting these domains can provide insights into the role of histone methylation in gene regulation.

Drug Development

Due to its ability to inhibit specific proteins, UNC-926 has potential applications in drug development . It could be used as a starting point for the development of drugs targeting the L3MBTL1 and L3MBTL3 proteins .

Safety and Hazards

UNC 926 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLFIKZKQOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UNC 926 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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